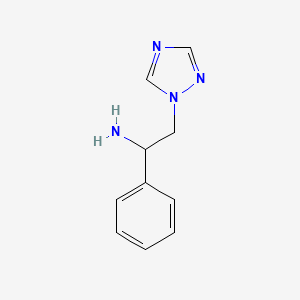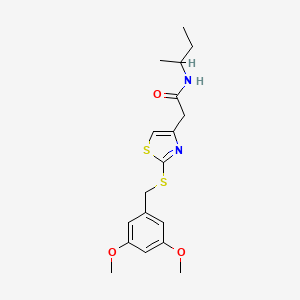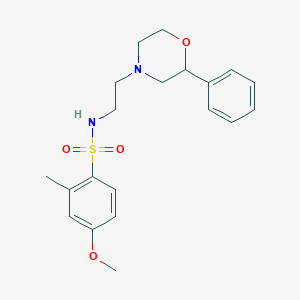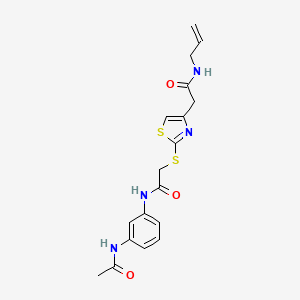![molecular formula C13H15F3N2O B3316446 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one CAS No. 953898-98-1](/img/structure/B3316446.png)
1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one
Descripción general
Descripción
The compound “1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one” is a chemical compound with the CAS Number: 953898-98-1 . It has a molecular weight of 272.27 . It’s a powder form substance and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15F3N2O/c14-13(15,16)10-4-1-3-9(7-10)11(17)8-18-6-2-5-12(18)19/h1,3-4,7,11H,2,5-6,8,17H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder form substance . The storage temperature for this compound is 4 degrees Celsius . Unfortunately, the available resources do not provide more detailed physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Chiral Catalysis
A pyrrolidine-derived atropisomeric amino alcohol has been synthesized and employed as a highly efficient chiral ligand for the enantioselective addition of diethylzinc to aldehydes, achieving near-quantitative conversion rates and excellent enantiomeric excesses (up to 95% ee) (Faigl et al., 2014). This highlights the potential of pyrrolidine derivatives in asymmetric synthesis, offering pathways to create chiral molecules with high selectivity.
Synthetic Intermediates for Pharmacological Agents
Pyrrolidine derivatives are pivotal in synthesizing key intermediates for developing new pharmacological agents. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a significant intermediate in the preparation of premafloxacin, an antibiotic targeting veterinary pathogens, demonstrating an efficient and stereoselective synthesis process (Fleck et al., 2003).
Fluorescent Materials and Conducting Polymers
Pyrrolidine and its derivatives serve as crucial building blocks in synthesizing fluorescent materials and conducting polymers. For example, heterocyclic compounds with amine functionalities and ethylene spacers have shown strong fluorescence in solids and solutions, with some displaying second harmonic generation (SHG), indicating their potential in optical applications (Raghavaiah et al., 2016).
Development of Isoflavonoids and Antimicrobial Agents
The pyrrolidine ring is a common structural motif in many biological molecules, including isoflavonoids, which possess antifungal and antibacterial properties. The synthesis of these compounds often involves the condensation of amines with carbonyl-containing compounds, highlighting the versatility of pyrrolidine derivatives in medicinal chemistry and drug development (Anderson & Liu, 2000).
Novel Catalysts and Ligands for Asymmetric Reactions
Pyrrolidine derivatives have been employed as novel catalysts and ligands in asymmetric reactions, offering high enantioselectivity and efficiency. This is exemplified by the use of pyrrolidine-based amino alcohols in the enantioselective addition of diethylzinc to aldehydes, achieving high catalytic activity and selectivity (Asami et al., 2015).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other pyrrolidinone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .
Pharmacokinetics
The presence of the trifluoromethyl group may enhance the metabolic stability of the compound, potentially leading to improved bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability might be affected by storage temperature .
Propiedades
IUPAC Name |
1-[2-amino-2-[3-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)10-4-1-3-9(7-10)11(17)8-18-6-2-5-12(18)19/h1,3-4,7,11H,2,5-6,8,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWKFQILPWQMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Fluoro-4'-ethyl-4-[2-(4-pentylcyclohexyl)ethyl]biphenyl](/img/structure/B3316371.png)
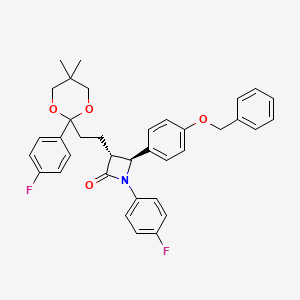
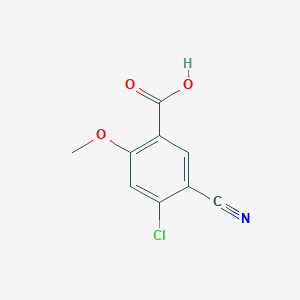
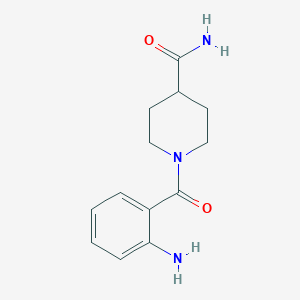
![4-amino-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B3316406.png)


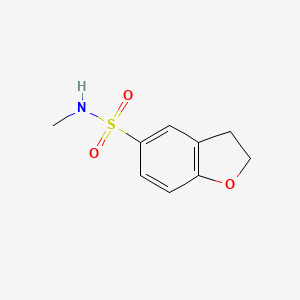
![1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B3316435.png)
